4-[5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid belongs to a class of chemical compounds known as thiadiazolyl pyrazoles. [] While its source in natural products hasn't been extensively studied, it is a synthetically derived compound. Research interest in this compound stems from its potential as a targeted therapy for triple-negative breast cancer (TNBC) due to its inhibitory activity against the epidermal growth factor receptor (EGFR). []
The synthesis of 4-[5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves the introduction of an adamantane ring into a thiazolopyrazoline structure. [] The detailed synthetic procedure and specific reaction conditions are not explicitly described in the provided literature.
4-[5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, also referred to as APP in the relevant study, functions as a specific inhibitor of the EGFR signaling cascade. [] It binds to the EGFR protein and suppresses its phosphorylation at various tyrosine residues (Y992, Y1045, Y1068, Y1086, Y1148, and Y1173) in TNBC cells. [] This inhibition subsequently leads to the downregulation of EGFR downstream effectors, including ERK and STAT3, ultimately impacting cell proliferation and survival pathways. []
The primary application of 4-[5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, based on available research, is in the field of oncology. [] Specifically, it shows promise as a potential therapeutic agent for triple-negative breast cancer (TNBC). [] Its ability to target and inhibit the epidermal growth factor receptor (EGFR) makes it a valuable candidate for further development in TNBC treatment. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: